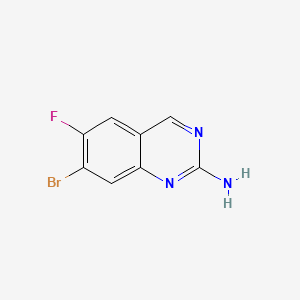

7-Bromo-6-fluoroquinazolin-2-amine

Description

Overview of Quinazoline (B50416) Heterocycles in Medicinal and Synthetic Chemistry Research

Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. frontiersin.orgnih.gov This scaffold is a cornerstone in medicinal chemistry, frequently regarded as a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. nih.govnih.gov The versatility of the quinazoline core has led to its incorporation into a wide array of biologically active molecules, including natural products, synthetic pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comnih.gov

The broad spectrum of pharmacological activities associated with quinazoline derivatives is extensive, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. frontiersin.orgnih.govnih.gov Several quinazoline-based drugs are commercially available, underscoring their therapeutic importance. nih.govmdpi.com For instance, gefitinib (B1684475) and erlotinib (B232) are well-known anticancer agents that function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.govekb.eg In addition to their medicinal applications, quinazolines serve as crucial intermediates in organic synthesis for the preparation of clinical pharmaceuticals and other functional materials. openmedicinalchemistryjournal.comscispace.com The development of efficient and environmentally friendly synthetic methodologies, such as multicomponent reactions and microwave-assisted synthesis, continues to be an active area of research, facilitating the creation of novel quinazoline-based compounds. nih.govnih.govscispace.com

Academic Rationale for Investigating Halogenated Quinazoline Derivatives

The incorporation of halogen atoms into the quinazoline scaffold is a strategic approach widely employed in medicinal chemistry to enhance the therapeutic potential of these compounds. nih.govresearchgate.net Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile. nih.govresearchgate.net Beyond simply increasing bulk or lipophilicity, halogens can participate in specific, non-covalent interactions known as halogen bonds. nih.govacs.org A halogen bond is a directional interaction between an electrophilic region on a halogen atom (chlorine, bromine, iodine) and a nucleophilic site, such as a carbonyl oxygen on the backbone of a protein. acs.orgnih.gov

These interactions are now recognized as significant contributors to the stability of ligand-target complexes, thereby improving the potency and selectivity of drug candidates. nih.govtandfonline.com Structure-activity relationship (SAR) studies have frequently demonstrated that the position and nature of the halogen substituent can have a profound impact on biological activity. nih.govnih.gov For example, the presence of halogen atoms at positions 6 and 8 of the quinazolinone ring has been shown to enhance antimicrobial activity. nih.gov In the context of anticancer research, halogenated substituents on the 4-anilino-quinazoline core can modulate inhibitory activity against kinases like EGFR and VEGFR2. nih.gov The unique electronic properties of halogens also allow them to serve as versatile synthetic handles for further molecular modifications through cross-coupling reactions. researchgate.net

Specific Research Focus on 7-Bromo-6-fluoroquinazolin-2-amine within Contemporary Chemical and Biological Studies

While specific research exclusively focused on this compound is not extensively detailed in the public domain, its chemical structure suggests its primary role as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of three distinct functional groups—an amine and two different halogens (bromo and fluoro) at specific positions on the quinazoline core—makes it a highly versatile building block.

The bromo group at the 7-position is a key feature, often utilized in cross-coupling reactions to introduce a wide variety of substituents, thereby enabling the exploration of structure-activity relationships. nih.gov The fluoro group at the 6-position can enhance binding affinity and metabolic stability of a final compound. The 2-amine group provides a reactive site for further derivatization, allowing for the construction of diverse molecular libraries. For instance, similar 2-amino-quinazoline structures are used to build potent kinase inhibitors.

Given the established importance of halogenated quinazolines in drug discovery, this compound is a compound of significant academic and industrial interest for the synthesis of novel therapeutic agents. Its utility is likely found in the development of kinase inhibitors, anti-infective agents, and other biologically active compounds where the specific substitution pattern can be leveraged to achieve desired pharmacological properties. The compound itself is a precursor, and its importance lies in the potential of the molecules that can be synthesized from it.

Data Table

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅BrFN₃ |

| CAS Number | Not readily available |

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrFN3 |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

7-bromo-6-fluoroquinazolin-2-amine |

InChI |

InChI=1S/C8H5BrFN3/c9-5-2-7-4(1-6(5)10)3-12-8(11)13-7/h1-3H,(H2,11,12,13) |

InChI Key |

XLCVTILDPXMYIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NC(=NC2=CC(=C1F)Br)N |

Origin of Product |

United States |

Synthetic Strategies for 7 Bromo 6 Fluoroquinazolin 2 Amine and Analogues

Retrosynthetic Analysis of the 7-Bromo-6-fluoroquinazolin-2-amine Scaffold

A logical retrosynthetic analysis of this compound guides the strategic planning for its synthesis. The primary disconnection occurs at the C2-amino bond, suggesting a late-stage amination of a suitable precursor. This approach often involves the nucleophilic displacement of a leaving group, such as a chlorine atom, from the 2-position of the quinazoline (B50416) ring.

The subsequent and more significant disconnection breaks the pyrimidine (B1678525) ring to reveal a key intermediate: a substituted aminobenzonitrile. Specifically, this retrosynthetic step points to 2-amino-4-bromo-5-fluorobenzonitrile (B1383132) as a critical starting material. This precursor contains the requisite arrangement of amino, bromo, and fluoro substituents on the benzene (B151609) ring, primed for cyclization to form the quinazoline core. The synthesis of this anthranilonitrile itself would begin with a simpler, commercially available fluorinated aromatic compound, upon which the amino and bromo groups are installed through standard aromatic substitution reactions.

An alternative, though related, disconnection of the quinazoline ring leads back to 2-amino-4-bromo-5-fluorobenzoic acid . This anthranilic acid derivative can also serve as a foundational starting block for building the heterocyclic system.

Classical and Modern Synthetic Methodologies for Quinazolines

The construction of the quinazoline framework is a well-explored area of heterocyclic chemistry, with numerous methods applicable to the synthesis of this compound.

Multi-step Cyclization Approaches to the Quinazoline Ring System

The formation of the quinazoline ring from an appropriately substituted aniline (B41778), such as 2-amino-4-bromo-5-fluorobenzonitrile, is a cornerstone of its synthesis. A prevalent and effective method involves a condensation reaction with a one-carbon synthon.

One of the most direct routes is the cyclocondensation of the 2-aminobenzonitrile (B23959) intermediate with cyanamide (B42294) . This reaction, typically performed under acidic conditions, provides a direct pathway to the 2,4-diaminoquinazoline, which can then be further modified if necessary. Alternatively, formamidine (B1211174) acetate (B1210297) can be used in reactions with substituted anthranilic acids to construct the quinazolinone core, which can subsequently be converted to the desired 2-aminoquinazoline (B112073). For instance, the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone has been achieved by reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate google.com. A similar strategy could be adapted for a 2-amino-4-bromo-5-fluorobenzoic acid precursor.

Halogenation and Fluorination Techniques at Specific Ring Positions

The precise placement of halogen substituents on the aromatic ring is critical for the synthesis of the target molecule. These functional groups are typically introduced onto the aniline or benzoic acid precursor before the quinazoline ring is formed.

Fluorination: The fluorine atom at position 6 is often incorporated from the very beginning of the synthesis, starting with a commercially available fluoro-aniline or fluorobenzoic acid derivative, such as 2-amino-3-fluorobenzoic acid orgsyn.org or 2-bromo-6-fluorobenzoic acid google.com.

Bromination: The bromine atom at position 7 is generally introduced via electrophilic aromatic substitution on an activated benzene ring. For example, the synthesis of 5-bromoanthranilic acid is achieved by treating anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile (B52724) nih.gov. A similar regioselective bromination of a 4-fluoro-2-aminobenzonitrile or a related precursor would be a key step in obtaining the necessary substitution pattern.

Nucleophilic Substitution Reactions in Quinazoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool in quinazoline chemistry, particularly for installing the 2-amino group in the final step of the synthesis. This strategy involves creating a quinazoline ring with a good leaving group, most commonly a chlorine atom, at the 2-position.

The synthesis would first target a 7-bromo-2-chloro-6-fluoroquinazoline intermediate. This is typically achieved by treating the corresponding 7-bromo-6-fluoroquinazolin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-chloro derivative is highly activated toward nucleophilic attack. Subsequent reaction with ammonia (B1221849) or an ammonia equivalent readily displaces the chloride to afford the final product, this compound. This method offers high efficiency and is widely applicable for producing various 2-aminoquinazoline analogues georgiasouthern.edusigmaaldrich.com.

Palladium-Catalyzed Coupling Reactions in Quinazoline Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable for creating analogues of the target molecule, allowing for the introduction of a wide array of substituents. uni.lubldpharm.com The bromine atom at the 7-position of the quinazoline ring is particularly well-suited for such transformations.

Suzuki-Miyaura Coupling: This is one of the most common methods used to form new carbon-carbon bonds. By reacting this compound with various aryl- or heteroarylboronic acids (or their esters), a diverse library of 7-aryl- and 7-heteroaryl-6-fluoroquinazolin-2-amines can be generated. These reactions are typically catalyzed by a palladium(0) species, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(dppf)Cl₂ nih.govsigmaaldrich.com.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing the bromine at position 7 to be replaced with various substituted amines. This provides access to a different class of analogues with diverse functional groups at this position.

The table below summarizes typical conditions for these palladium-catalyzed reactions.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃ | Dioxane/Water, Toluene | 80-110 °C |

| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 °C |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | Room Temp - 60 °C |

| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF, Acetonitrile | 80-120 °C |

This interactive table provides examples of common palladium-catalyzed coupling reaction conditions applicable to quinazoline derivatization.

Green Chemistry Approaches in Quinazoline Synthesis

Recent advances in synthetic chemistry have emphasized the development of more environmentally benign and efficient protocols. nih.gov These green chemistry approaches are highly relevant to the synthesis of quinazolines.

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields for the formation of the quinazoline ring. The condensation and cyclization steps can often be completed in minutes under microwave heating, compared to hours with conventional methods.

Ionic Liquids (ILs): Ionic liquids can serve as both the solvent and catalyst in quinazoline synthesis. For example, acidic or basic ionic liquids can promote the cyclization reactions while offering advantages such as low volatility and potential for recyclability.

Deep Eutectic Solvents (DES): As a greener alternative to traditional organic solvents, deep eutectic solvents (mixtures of hydrogen bond donors and acceptors, like choline (B1196258) chloride and urea) have been successfully employed in quinazoline synthesis. google.comorgsyn.org These solvents are often biodegradable, non-toxic, and inexpensive.

Metal-Free Oxidations: To avoid the use of heavy metal catalysts, metal-free oxidative systems have been developed. google.com These methods often use molecular oxygen (from air) as the terminal oxidant in the presence of an organocatalyst, representing a highly sustainable approach to the aromatization step in quinazoline synthesis.

The table below highlights various green chemistry techniques used in quinazoline synthesis.

| Green Technique | Reagents/Conditions | Advantages | Reference Example |

| Microwave Synthesis | Domestic or Monomode MW, 300-500W | Reduced reaction time, improved yields | Aza-Wittig reaction to form quinazolines in 3-4 mins. |

| Ionic Liquids | [Bmim][FeCl₄], [PDoIm][OH] | Recyclable, acts as both solvent and catalyst | Multi-component synthesis in butylmethylimidazolium (B1222432) tetrachloroferrate. |

| Deep Eutectic Solvents | Choline chloride:urea, L-(+)-tartaric acid:DMU | Biodegradable, low cost, non-toxic | Cyclization of anthranilamides with aldehydes. |

| Metal-Free Oxidation | Salicylic acid catalyst, O₂ (air) | Avoids metal contamination, sustainable | Oxidative condensation of o-aminobenzylamines. |

This interactive table showcases green methodologies that can be applied to the synthesis of quinazolines and their derivatives.

Synthesis of Key Precursors and Intermediates Relevant to this compound

The synthesis of this compound hinges on the availability of appropriately substituted aniline or anthranilic acid precursors. A plausible and commonly employed precursor is 2-amino-4-bromo-5-fluorobenzoic acid . This starting material can be sourced commercially or synthesized through established halogenation and amination reactions on a benzene ring.

From 2-amino-4-bromo-5-fluorobenzoic acid, the crucial intermediate, 2-amino-4-bromo-5-fluorobenzonitrile , can be prepared. A general method for this transformation involves the conversion of the carboxylic acid to a primary amide, followed by dehydration. Alternatively, a Sandmeyer-like reaction on an amino-dihalogenated benzene derivative can yield the nitrile group directly. For instance, 4-bromo-3-fluoroaniline (B116652) can be reacted with zinc cyanide (Zn(CN)₂) to produce 4-amino-2-fluorobenzonitrile, illustrating a viable route for introducing the cyano group. chemicalbook.com

Another key approach involves the direct cyclization of a substituted 2-aminobenzonitrile with a source of the C2-amino group, such as cyanamide or guanidine. rsc.orgmdpi.com This highlights the centrality of substituted 2-aminobenzonitriles in the synthesis of 2-aminoquinazolines.

The following table outlines the key precursors and intermediates:

| Compound Name | Structure | Role in Synthesis |

| 2-Amino-4-bromo-5-fluorobenzoic acid | Starting material | |

| 2-Amino-4-bromo-5-fluorobenzonitrile | Key intermediate for cyclization | |

| Guanidine | Reagent for forming the 2-aminoquinazoline ring | |

| Cyanamide | Alternative reagent for forming the 2-aminoquinazoline ring |

Optimization of Reaction Conditions and Yields for Quinazoline Synthesis

The synthesis of the quinazoline ring system can be achieved through various methods, with the optimization of reaction conditions being crucial for maximizing yields and purity. The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, is a classic method, though it often requires high temperatures. nih.gov Modern approaches have focused on improving these conditions. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of quinazolines and quinazolinones. nih.govnih.gov

For the synthesis of 2-aminoquinazolines from 2-aminobenzonitriles, various catalytic systems and reaction conditions have been explored. Acid-mediated [4+2] annulation reactions of N-benzyl cyanamides with 2-aminobenzonitriles have been developed, providing an efficient route to 2-aminoquinazolines. mdpi.com These reactions often tolerate a wide range of functional groups and can produce high yields. mdpi.com

A study on the synthesis of quinazolinone scaffolds from 2-aminobenzonitriles utilized a Ru(II) complex catalyst in an alcohol-water system, demonstrating a sustainable approach that yields good to excellent results. rsc.org The choice of solvent, catalyst, and temperature are all critical parameters that need to be fine-tuned for a specific substrate like 2-amino-4-bromo-5-fluorobenzonitrile to achieve optimal results. For example, the use of ionic liquids in combination with DMSO has been reported to enhance reaction rates in Niementowski-type syntheses under neutral conditions. scirp.org

Below is a table summarizing various reaction conditions for quinazoline synthesis:

| Reaction Type | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| Niementowski Synthesis | Anthranilic acid, Amide | None (thermal) | - | High | Variable | nih.gov |

| Microwave-assisted Niementowski | Isatoic anhydride, Pyrroloquinoline | None | Solvent-free | MWI | High | nih.gov |

| Acid-mediated Annulation | N-benzyl cyanamide, 2-aminobenzonitrile | HCl | HFIP | 70 °C | High | mdpi.com |

| Ru(II)-catalyzed Tandem Synthesis | 2-aminobenzonitrile, Alcohol | Ru(II) complex | Alcohol-water | - | Good to Excellent | rsc.org |

| Ionic Liquid/DMSO enhanced Niementowski | Anthranilic acid derivative | Ionic liquid | DMSO | - | 83-92% | scirp.org |

Stereoselective and Regioselective Synthesis of Substituted Quinazolines

The synthesis of substituted quinazolines often presents challenges in controlling regioselectivity, especially when multiple reactive sites are present on the quinazoline core. For instance, in the case of 2,4-disubstituted quinazolines, selective functionalization at either the C2 or C4 position is a key consideration.

Research has shown that nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors with various amines consistently leads to regioselective substitution at the 4-position, yielding 2-chloro-4-aminoquinazoline derivatives. nih.gov This selectivity is attributed to the electronic properties of the quinazoline ring, where the C4 position is more susceptible to nucleophilic attack. nih.gov Further reaction at the C2 position can then be carried out to introduce a second substituent.

The "sulfonyl group dance" is another strategy that has been employed for the regioselective synthesis of quinazolines. This method allows for the synthesis of novel 4-azido-2-sulfonylquinazolines, which can then undergo selective modification at the C2 position. beilstein-journals.org

While the synthesis of this compound itself does not involve the creation of a chiral center, the principles of stereoselective synthesis become relevant when considering more complex analogs with stereogenic centers. The development of stereoselective methods for the synthesis of quinazoline derivatives is an active area of research, often involving chiral catalysts or auxiliaries to control the three-dimensional arrangement of substituents.

The following table highlights different approaches to achieve regioselectivity in quinazoline synthesis:

| Method | Precursor | Reagents | Outcome | Reference |

| Regioselective SNAr | 2,4-Dichloroquinazoline | Amines | Selective substitution at C4 | nih.gov |

| Sulfonyl Group Dance | 2,4-Dichloroquinazoline | Sodium 4-methylphenylsulfinate, Sodium azide | Synthesis of 4-azido-2-sulfonylquinazolines for C2 modification | beilstein-journals.org |

| Modular Synthesis | 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate, Amines | Regioselective N3-alkylation followed by C2-amination | rsc.org |

Chemical Reactivity and Derivatization of 7 Bromo 6 Fluoroquinazolin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Core

The quinazoline ring system is generally considered electron-deficient, which can make electrophilic aromatic substitution reactions challenging. However, the presence of the activating amino group at the 2-position can facilitate such reactions. The substitution pattern is directed by the combined electronic effects of the amino group and the halogen atoms. The amino group is an activating, ortho-, para-directing group, while the fluorine and bromine atoms are deactivating, ortho-, para-directing groups. The interplay of these effects will determine the regioselectivity of the substitution.

Further electrophilic substitution on the benzene (B151609) ring portion of the 7-bromo-6-fluoroquinazolin-2-amine molecule is influenced by the existing substituents. The fluorine at position 6 and the bromine at position 7 are deactivating groups, making the ring less susceptible to electrophilic attack compared to benzene. However, the amino group at position 2 is an activating group, which can facilitate substitution. The directing effects of these groups would need to be considered to predict the outcome of reactions like nitration or further halogenation.

Nucleophilic Reactions at the Amine and Halogen Positions of this compound

The primary amine group at the 2-position of this compound is a key site for nucleophilic reactions. It can readily undergo acylation, alkylation, and arylation reactions. For instance, it can react with acyl chlorides or anhydrides to form the corresponding amides. These reactions are fundamental in the synthesis of a wide array of derivatives with potential biological activities.

The bromine atom at the 7-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles or under metal-catalyzed conditions. This allows for the introduction of various functional groups at this position. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to form new carbon-carbon and carbon-nitrogen bonds. The fluorine atom at the 6-position is generally less reactive towards SNAr than bromine due to the stronger C-F bond.

Formation of Functionalized Quinazoline Derivatives from this compound

The strategic functionalization of this compound has led to the synthesis of numerous derivatives with significant applications. A notable example is its use in the preparation of potent and selective inhibitors of various kinases, which are important targets in cancer therapy.

One prominent application is in the synthesis of irreversible inhibitors of the epidermal growth factor receptor (EGFR). In this context, the 2-amino group is often reacted with an acryloyl chloride derivative to introduce a Michael acceptor. This functional group can then form a covalent bond with a cysteine residue in the active site of the EGFR, leading to irreversible inhibition. The 7-bromo position can be further modified through cross-coupling reactions to introduce substituents that enhance potency and selectivity.

| Reactant | Reagent/Catalyst | Product | Application |

| This compound | Acryloyl chloride | N-(7-bromo-6-fluoroquinazolin-2-yl)acrylamide | Intermediate for EGFR inhibitors |

| This compound | (4-(Dimethylamino)phenyl)boronic acid / Pd catalyst | 6-Fluoro-7-(4-(dimethylamino)phenyl)quinazolin-2-amine | Kinase inhibitor development |

Heterocycle Annulation and Ring Modifications Involving the Quinazoline Scaffold

The quinazoline scaffold of this compound can be further elaborated through heterocycle annulation reactions. These reactions involve the construction of a new ring fused to the existing quinazoline core, leading to more complex polycyclic systems. For instance, the 2-amino group can be a starting point for building fused imidazole, triazole, or pyrimidine (B1678525) rings.

These annulation reactions often proceed through multi-step sequences. For example, the initial acylation of the 2-amino group can be followed by an intramolecular cyclization to form a new heterocyclic ring. The nature of the annulated ring can be tailored by the choice of the acylating agent or other bifunctional reagents.

Chemo- and Regioselectivity in Reactions Involving this compound

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity.

Chemoselectivity: In reactions involving both the 2-amino group and the 7-bromo position, the choice of reagents and reaction conditions is crucial. For example, in palladium-catalyzed cross-coupling reactions, it is often possible to selectively react at the C-Br bond without affecting the amino group by using appropriate ligands and bases. Conversely, acylation reactions will typically occur selectively at the more nucleophilic amino group.

Regioselectivity: In electrophilic aromatic substitution reactions, the regioselectivity is governed by the directing effects of the existing substituents. The position of further substitution on the quinazoline ring is a result of the combined influence of the activating amino group and the deactivating halogen atoms. In nucleophilic aromatic substitution, the bromine at position 7 is significantly more reactive than the fluorine at position 6, allowing for selective functionalization at the 7-position.

Structure Activity Relationship Sar Studies of 7 Bromo 6 Fluoroquinazolin 2 Amine Analogues

Methodologies for SAR Elucidation in Quinazoline (B50416) Research

The exploration of structure-activity relationships in quinazoline research employs a multifaceted approach, combining both traditional and modern techniques to decipher how chemical structure influences biological activity. A general and widely used synthetic route to produce a variety of quinazolinone derivatives involves a three-step process starting from anthranilic acid. acs.org

Systematic variation of substituents on the quinazoline rings is a fundamental strategy. acs.org Researchers synthesize and screen numerous derivatives to determine the impact of different chemical groups on biological targets. This systematic approach allows for the construction of a comprehensive SAR profile. For instance, in the development of antibacterials, variations are introduced on different rings of the quinazolinone structure, and the resulting compounds are screened against a panel of bacterial strains to establish a clear SAR. acs.org

Computational methods, such as molecular docking, play a crucial role in predicting the binding affinities and modes of interaction between quinazoline derivatives and their biological targets. nih.gov These in silico studies help in rationalizing observed SAR data and in guiding the design of new analogues with improved properties. For example, docking studies have been used to understand how substitutions on the quinazoline ring influence interactions with amino acid residues in the active site of enzymes like EGFR and VEGFR-2. nih.gov

Impact of Substituent Modifications on Molecular Interactions and Biological Function

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. mdpi.comnih.gov These modifications can profoundly influence the compound's interaction with biological targets, thereby modulating its efficacy.

SAR studies have revealed that substitutions at the C-2, C-6, and C-8 positions of the quinazoline ring are particularly significant for pharmacological activity. nih.gov For example, the introduction of a thiazole (B1198619) group at the 2-position has been shown to be more effective than nicotinic or nitrobenzoic acid substituents in certain anticancer agents. nih.gov Similarly, placing a thioalkyl fragment at the C-2 position can increase activity. nih.gov

In the context of receptor tyrosine kinase (RTK) inhibition, the 4-position aniline (B41778) substituent is critical. It interacts with key amino acid residues in the kinase domain, such as Val848, Cys919, Leu1035, and Phe1047 in VEGFR-2. nih.gov The quinazoline scaffold itself can form a cation-pi interaction with the sidechain of Lys868. nih.gov The bulkiness of the substituent at the 4-position can also be a determining factor; for instance, the VEGFR-2 binding site appears to be more accommodating to bulkier groups at this position compared to the EGFR binding site. nih.gov

Furthermore, electron-donating groups have been found to increase activity more than electron-withdrawing groups in certain series of quinazoline-based PARP inhibitors. nih.gov The presence of small alkyl or aromatic groups at the N1 position is often more tolerated than bulky groups. nih.gov

| Substituent Position | Favorable Group | Observed Effect |

| C-2 | Thiazole, Thioalkyl | Increased anticancer activity nih.gov |

| C-4 | Aniline | Interaction with key kinase residues nih.gov |

| C-6/C-7 | Morpholine | Forms ionic bond with Asp800 in EGFR nih.gov |

| N-1 | Small alkyl/aromatic | More tolerated than bulky groups nih.gov |

Positional Isomerism and Halogen Effects (Bromine and Fluorine) on Activity Profiles

The specific placement of halogen atoms, such as bromine and fluorine, on the quinazoline scaffold can dramatically alter the biological activity profile of the resulting analogues. These effects are attributed to changes in the molecule's electronic properties, lipophilicity, and ability to form specific interactions with the target protein.

In the context of EGFR inhibitors, the presence of fluorine substituents can increase the affinity of the inhibitor for the active site through hydrophobic interactions. nih.gov For example, in the case of Lapatinib, a dual EGFR/HER2 inhibitor, the (3-fluorophenyl)-methoxy moiety leads to novel interactions with the allosteric pocket and the Thr790 residue. nih.gov

The combination of bromine and fluorine at the 7- and 6-positions, respectively, as seen in 7-Bromo-6-fluoroquinazolin-2-amine, provides a unique electronic and steric profile that can be exploited in drug design. While specific SAR data for this exact substitution pattern is often embedded within broader studies, the general principles of halogen substitution in quinazolines suggest that these atoms can influence binding affinity and selectivity. For instance, a novel series of reversible/irreversible pan-HER inhibitors bearing an N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold has been developed, with preliminary SAR studies revealing that the insertion of a 1H-indol-5-amine in position 4 of the quinazoline core led to sub-nanomolar IC50 values. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Quinazoline Chemistry

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the rational design of new therapeutic agents. nih.govacs.org These approaches involve modifying a known active compound by replacing its core structure (scaffold) or specific functional groups with others that are structurally different but have similar biological properties. nih.govnih.gov

In quinazoline research, these techniques are employed to optimize lead compounds, improve their pharmacokinetic profiles, and circumvent potential toxicity issues. nih.gov For example, the thiophene (B33073) ring in a series of thienopyrimidinone-based HIV-1 RNase H inhibitors was bioisosterically replaced with a 6-methyl phenyl unit, resulting in a quinazolinone derivative with promising activity. nih.gov This demonstrates how a scaffold hop from a thienopyrimidinone to a quinazolinone can retain or even enhance biological function.

Bioisosteric replacement can significantly alter a molecule's properties, including its size, shape, electron density, and reactivity. nih.gov For instance, the replacement of a carbon atom with sulfur has been shown to decrease the calculated affinity of a compound towards COX-1. nih.gov These changes can have a profound impact on biological activity, selectivity, and toxicity. nih.gov

| Original Scaffold/Group | Replacement | Rationale/Outcome |

| Thiophene ring | 6-methyl phenyl unit | Bioisosteric replacement to yield active quinazolinone inhibitor of HIV-1 RNase H nih.gov |

| Carbon | Sulfur | Significantly decreased calculated affinity toward COX-1 nih.gov |

Development of Focused Compound Libraries for SAR Exploration

The development of focused compound libraries is a strategic approach to efficiently explore the SAR of a particular chemical scaffold. researchgate.netresearchgate.net Rather than synthesizing a vast and random assortment of compounds, focused libraries are designed to probe specific structural features and their impact on biological activity.

For quinazoline-based drug discovery, focused libraries are often created by systematically varying substituents at key positions of the quinazoline ring. nih.gov This allows researchers to rapidly identify the most promising avenues for optimization. The synthesis of such libraries can be facilitated by modern techniques like microwave-assisted organic synthesis, which can accelerate the production of diverse analogues. nih.gov

The design of these libraries is often guided by prior knowledge of the target, including its structure and known inhibitors. researchgate.net Computational tools can also be used to design libraries that are enriched with compounds likely to have desirable properties. The screening of these focused libraries against relevant biological targets provides a wealth of data that can be used to build detailed SAR models, ultimately leading to the identification of potent and selective drug candidates. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of 7 Bromo 6 Fluoroquinazolin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in understanding the electronic properties of 7-Bromo-6-fluoroquinazolin-2-amine. These calculations can predict molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical in determining the molecule's reactivity and potential interactions with biological targets.

| Computed Property | Value |

| Molecular Formula | C8H5BrFN3 |

| Molecular Weight | 242.05 g/mol |

| InChIKey | YMUPQYGFKMQAQP-UHFFFAOYSA-N |

| SMILES | C1=C2C=NC(=NC2=CC(=C1F)Br)OC(=O)N |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 284.95492 Da |

| Monoisotopic Mass | 284.95492 Da |

| Topological Polar Surface Area | 78.1 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 281 |

| Data from PubChem CID 175133808 nih.gov |

These properties suggest a molecule with the potential for both hydrophobic and hydrogen-bonding interactions, key features for drug-receptor binding. The presence of bromine and fluorine atoms can also influence the molecule's electronic and pharmacokinetic properties. nih.gov

Molecular Docking Simulations for Target Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.net This method is crucial for identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-receptor complex.

For quinazoline (B50416) derivatives, a common target is the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Docking studies of similar quinazoline compounds have revealed key interactions, including:

Hydrogen bonding: The quinazoline nitrogen atoms can form hydrogen bonds with backbone residues in the hinge region of the kinase domain. nih.gov

Hydrophobic interactions: The quinazoline ring system and its substituents can engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

The specific binding mode of this compound would depend on the specific target, but the bromine and fluorine substituents would likely play a significant role in modulating these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com These models are developed by analyzing a series of related compounds and identifying the physicochemical properties, or "descriptors," that are correlated with their activity. nih.gov

For quinazoline analogues, QSAR studies have been used to identify key structural features that contribute to their anticancer activity. nih.gov These studies often reveal the importance of:

Substitutions at specific positions: The type and position of substituents on the quinazoline ring can dramatically affect activity. nih.gov For example, electron-withdrawing groups at certain positions have been shown to enhance the inhibitory activity of some quinazoline-based kinase inhibitors. nih.gov

Topological and electronic descriptors: Parameters that describe the shape, size, and electronic environment of the molecule are often found to be important predictors of activity. nih.gov

A QSAR model for a series of quinazoline analogues could help to predict the biological activity of this compound and guide the design of new, more potent derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govresearchgate.net For this compound, MD simulations can be used to:

Explore conformational flexibility: The molecule may exist in multiple low-energy conformations, and MD simulations can identify the most populated and biologically relevant shapes. nih.gov

Analyze ligand-target interactions: When docked into a receptor, MD simulations can reveal the stability of the binding mode and the key interactions that are maintained over time. nih.gov This can provide a more realistic picture of the binding event than static docking alone.

MD simulations of quinazoline derivatives bound to their targets have been used to confirm the stability of predicted binding modes and to identify subtle but important dynamic interactions that contribute to binding affinity. nih.govnih.gov

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based or structure-based methods.

Ligand-based virtual screening: This approach uses the known active compounds for a target to identify other molecules with similar properties.

Structure-based virtual screening: This method uses the 3D structure of the target protein to dock and score a library of compounds. researchgate.net

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning that it is a molecular framework that is able to bind to multiple biological targets. researchgate.net Virtual screening has been used to identify novel quinazoline-based inhibitors for a variety of targets. nih.gov The compound this compound could itself be used as a query in a ligand-based virtual screen to identify other compounds with similar potential.

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Routes for 7-Bromo-6-fluoroquinazolin-2-amine and its Derivatives

One promising approach is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times, improve yields, and enhance the purity of the final products in the synthesis of various heterocyclic compounds, including quinazolines. For instance, the synthesis of 2,6-diaminopyridine (B39239) derivatives has been successfully achieved using a pressure tube method with high heat and pressure, suggesting that similar conditions could be applied to the synthesis of this compound. georgiasouthern.edu

Another area of exploration is the use of catalytic C-H activation/functionalization reactions. This would allow for the direct introduction of bromo and fluoro groups onto the quinazoline (B50416) core, bypassing the need for pre-functionalized starting materials. The development of regioselective C-H halogenation methods would be particularly valuable for the synthesis of a diverse library of halogenated quinazoline derivatives for structure-activity relationship (SAR) studies.

Furthermore, flow chemistry presents an attractive alternative to batch processing for the synthesis of this compound and its derivatives. The precise control over reaction parameters, such as temperature, pressure, and reaction time, offered by flow reactors can lead to improved yields, enhanced safety, and easier scalability.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times, improved yields, enhanced purity | Optimization of reaction conditions (temperature, time, solvent) for specific substrates. |

| Catalytic C-H Activation/Functionalization | More atom-economical, direct functionalization | Development of regioselective catalysts for halogenation. |

| Flow Chemistry | Improved yield and safety, easier scalability | Design and optimization of flow reactor setups for multi-step syntheses. |

Advanced SAR and Mechanism-Based Design in Quinazoline Drug Discovery

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Advanced Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the quinazoline core, such as the introduction of bromo and fluoro substituents at the 7 and 6 positions, respectively, influence biological activity.

Future research in this area will involve the synthesis of a focused library of derivatives of this compound with systematic variations at different positions of the quinazoline ring. For example, the amino group at the 2-position can be substituted with various alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket of a target protein. The impact of these substitutions on the anti-proliferative activity of the compounds against various cancer cell lines can then be evaluated. nih.gov

Mechanism-based drug design will also play a pivotal role in the development of next-generation quinazoline inhibitors. This approach involves designing molecules that can form covalent bonds with their target enzymes, leading to irreversible inhibition and potentially enhanced efficacy and duration of action. The presence of the bromo and fluoro groups on the quinazoline ring of this compound can influence the reactivity of the molecule and its potential to act as a covalent inhibitor.

Molecular docking and molecular dynamics (MD) simulations will be indispensable tools for visualizing the binding modes of these compounds within the active sites of their target proteins. nih.gov These computational techniques can provide valuable insights into the key interactions that govern binding affinity and selectivity, thereby guiding the design of more potent and specific inhibitors.

Integration of Artificial Intelligence and Machine Learning in Quinazoline Research

Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms such as support vector machines (SVM) and neural networks, can predict the biological activity of newly designed quinazoline derivatives with a high degree of accuracy. civilica.com This can significantly reduce the time and resources required for the experimental screening of large compound libraries.

| AI/ML Application | Potential Impact |

| QSAR Modeling | Prediction of biological activity, reducing the need for extensive screening. |

| ADMET Prediction | Early identification of compounds with favorable pharmacokinetic profiles. |

| Retrosynthesis Prediction | Design of novel and efficient synthetic routes. |

| De Novo Drug Design | Generation of novel quinazoline structures with desired properties. nih.gov |

Exploration of New Biological Targets and Pathways for Quinazoline Modulators

While quinazoline derivatives have been extensively studied as inhibitors of protein kinases such as EGFR and VEGFR in the context of cancer therapy, there is a growing interest in exploring their potential to modulate other biological targets and pathways. nih.govmdpi.com The unique chemical properties of this compound make it an interesting starting point for the discovery of modulators of novel targets.

One area of interest is the investigation of quinazolines as modulators of epigenetic targets, such as histone deacetylases (HDACs) and histone methyltransferases (HMTs). Aberrant epigenetic modifications are implicated in a variety of diseases, including cancer and neurodegenerative disorders. The development of selective quinazoline-based epigenetic modulators could open up new therapeutic avenues.

Another emerging area is the targeting of protein-protein interactions (PPIs) with small molecules. Quinazoline scaffolds can be elaborated to mimic the key features of protein secondary structures, such as alpha-helices and beta-sheets, enabling them to disrupt disease-relevant PPIs.

Furthermore, the potential of quinazoline derivatives to modulate the activity of ion channels and G-protein coupled receptors (GPCRs) is also being explored. For example, methaqualone, a quinazolinone derivative, is a known modulator of GABAA receptors. mdpi.com The structural features of this compound could be optimized to develop selective modulators for other receptor subtypes.

Role of this compound as a Chemical Biology Probe

A chemical biology probe is a small molecule that can be used to study the function of a biological target in a cellular or in vivo context. This compound has the potential to serve as a valuable scaffold for the development of such probes.

The bromine atom at the 7-position can be utilized for the introduction of various functional groups, such as affinity tags (e.g., biotin) or fluorescent reporters (e.g., fluorescein), through cross-coupling reactions. These tagged derivatives can be used for target identification and validation studies, as well as for imaging the subcellular localization of the target protein.

The fluorine atom at the 6-position can be replaced with a radioactive isotope, such as fluorine-18, to generate a positron emission tomography (PET) tracer. This would allow for the non-invasive imaging of the distribution and target engagement of the compound in living organisms, providing valuable information for drug development.

Furthermore, photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule. A photoactivatable group, such as an azirine or a diazirine, could be incorporated into the structure of this compound. Upon photoirradiation, this modified probe would form a covalent bond with its target protein, enabling its identification by mass spectrometry.

The development of this compound-based chemical probes will undoubtedly provide valuable tools for dissecting the complex biological pathways modulated by this class of compounds and for accelerating the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-6-fluoroquinazolin-2-amine, and what reaction conditions are optimal?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution of a halogenated quinazoline precursor. For example, 4-chloro-6,7-dimethoxyquinazoline reacts with substituted anilines in isopropanol using DIPEA as a base at 90°C for 2 hours, yielding ~80% product after purification via combi-flash chromatography (0–15% EtOAc/heptane) . Adapt this method by substituting the chloro group with bromo/fluoro substituents and selecting appropriate amine precursors.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions and amine protons (e.g., δ ~8.8 ppm for quinazoline protons). LCMS (e.g., [M+1]⁺ at m/z ~378) verifies molecular weight, while HPLC (>95% purity via 3-minute acetonitrile/water gradients) ensures purity. Cross-reference spectral data with analogous compounds, such as N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine .

Q. What purification methods are recommended for this compound post-synthesis?

- Methodological Answer : Employ combi-flash column chromatography with gradient elution (e.g., 0–15% EtOAc/heptane) to isolate the product. Validate purity via TLC (Rf comparison) and LCMS . For stubborn impurities, recrystallization in ethanol/water or preparative HPLC may be required .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer : To functionalize the bromo group, use microwave-assisted coupling (150°C, 1 hour) with arylboronic acids in DMF, Na₂CO₃ as base, and Pd(PPh₃)₄ catalyst . Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry (1:1.5 boronic acid:substrate). Monitor reaction progress via TLC and purify via silica column chromatography (5–65% EtOAc/hexane) .

Q. How to address discrepancies in biological activity data of this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Validate compound purity (>95% via LCMS) and confirm structural integrity with NMR.

- Assay conditions : Standardize kinase inhibition protocols (e.g., ATP concentration, incubation time) using recombinant CLK kinases .

- Cellular context : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) and include positive controls (e.g., staurosporine).

Q. What computational methods aid in predicting the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : Use density functional theory (DFT) to model transition states and solvent effects (e.g., isopropanol polarity). Software like Gaussian or ORCA can calculate activation energies for substitution at C-4 vs. C-6. Pair with molecular docking (AutoDock Vina) to predict binding interactions in kinase inhibition studies .

Q. How to design a kinetic study to evaluate this compound’s inhibition of CLK kinases?

- Methodological Answer :

- Enzyme preparation : Use recombinant CLK1/2 expressed in Sf9 insect cells.

- Assay setup : Vary inhibitor concentrations (0.1–10 µM) with fixed ATP (10 µM) in Tris-HCl buffer (pH 7.5).

- Data analysis : Fit time-dependent inhibition data to the Morrison equation to calculate Kᵢ values. Include controls (DMSO vehicle) and validate with known inhibitors (e.g., TG003) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.